molecular formula C11H19BO3 B13403091 4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane

Cat. No.: B13403091
M. Wt: 210.08 g/mol
InChI Key: NEISUWCVGVZLCQ-UHFFFAOYSA-N
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Description

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a dihydrofuran ring fused with a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dihydrofuran derivatives with boronic esters. One common method is the ring-closing metathesis (RCM) of dihydrofuran precursors using Grubbs’ catalysts . The reaction conditions often include inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, dihydrofuran derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boron-containing dioxaborolane ring, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and materials science.

Properties

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(oxolan-3-ylidenemethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3

InChI Key

NEISUWCVGVZLCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCOC2

Origin of Product

United States

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